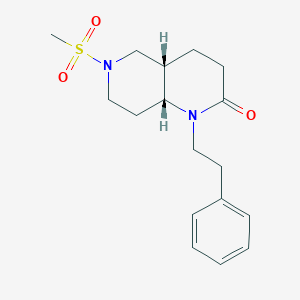![molecular formula C19H21N3O2 B5378966 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol](/img/structure/B5378966.png)
2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective modulator of the G protein-coupled receptor (GPCR) signaling pathway, which plays a crucial role in many physiological processes.
Wirkmechanismus
2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol acts as a selective modulator of the GPCR signaling pathway by binding to specific receptors and altering their activity. It has been shown to increase the activity of certain receptors while decreasing the activity of others, leading to a complex and diverse range of effects.
Biochemical and Physiological Effects:
2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmission, hormone secretion, and immune response. It has also been shown to have potential anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol in lab experiments is its selectivity for the GPCR signaling pathway, which allows for more targeted and specific effects. However, one limitation is that its effects can be complex and diverse, making it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are many potential future directions for the study of 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol. One area of interest is the development of new drugs for a variety of diseases, including neurological and immune disorders. Another area of interest is the study of the complex and diverse effects of 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol on the GPCR signaling pathway, which could lead to a better understanding of the role of this pathway in various physiological processes. Additionally, further research is needed to fully understand the potential advantages and limitations of 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol in lab experiments and clinical settings.
Synthesemethoden
2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol can be synthesized using a multistep process that involves the reaction of various chemical compounds. One common method involves the reaction of 4-(4-bromophenyl)-7-pyrazolo[1,5-a]pyridin-3-ylmorpholine with 4-hydroxyphenyl ethanol. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol has been extensively studied for its potential use in scientific research. It has been shown to modulate the GPCR signaling pathway, which is involved in many physiological processes, including neurotransmission, hormone secretion, and immune response. This makes 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol a potential candidate for the development of new drugs for a variety of diseases.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(14-21-10-12-24-13-11-21)16-6-4-15(5-7-16)18-3-1-2-17-8-9-20-22(17)18/h1-9,19,23H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGXOFAGDOENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)C3=CC=CC4=CC=NN43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)
![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)

![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)
![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5378939.png)

![4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5378948.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5378975.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5378995.png)
![N-(1-cyclohexen-1-ylmethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378996.png)